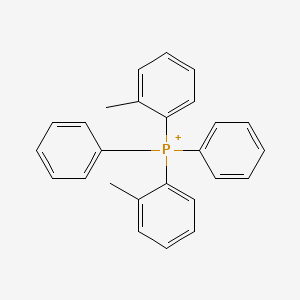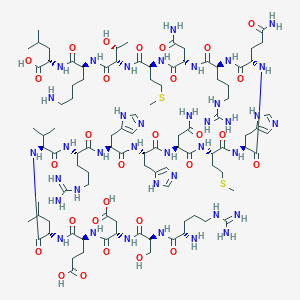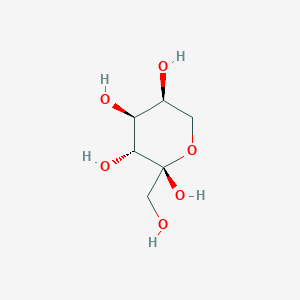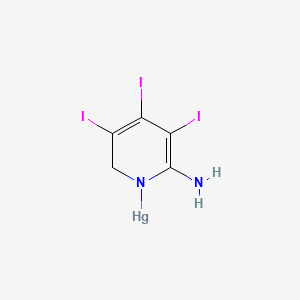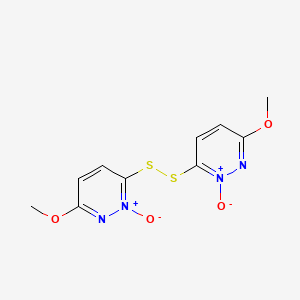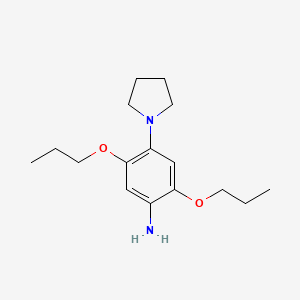
Benzenamine, 2,5-dipropoxy-4-(1-pyrrolidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 2,5-dipropoxy-4-(1-pyrrolidinyl)-: is a chemical compound with the molecular formula C17H26N2O2 It is known for its unique structure, which includes a benzenamine core substituted with two propoxy groups and a pyrrolidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,5-dipropoxy-4-(1-pyrrolidinyl)- typically involves the following steps:
Nitration: The starting material, 2,5-dipropoxybenzoic acid, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Pyrrolidinylation: The resulting amine is then reacted with pyrrolidine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 2,5-dipropoxy-4-(1-pyrrolidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
Benzenamine, 2,5-dipropoxy-4-(1-pyrrolidinyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzenamine, 2,5-dipropoxy-4-(1-pyrrolidinyl)- involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidinyl group can enhance binding affinity to certain biological targets, while the propoxy groups may influence the compound’s solubility and distribution within biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 2,5-dimethoxy-4-(1-pyrrolidinyl)-: Similar structure but with methoxy groups instead of propoxy groups.
Benzenamine, 2,5-diethoxy-4-(1-pyrrolidinyl)-: Similar structure but with ethoxy groups instead of propoxy groups.
Benzenamine, 2,5-dipropoxy-4-(1-piperidinyl)-: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.
Uniqueness
Benzenamine, 2,5-dipropoxy-4-(1-pyrrolidinyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The propoxy groups provide a balance between hydrophilicity and hydrophobicity, while the pyrrolidinyl group enhances binding interactions with biological targets.
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.
Propriétés
Numéro CAS |
71550-54-4 |
|---|---|
Formule moléculaire |
C16H26N2O2 |
Poids moléculaire |
278.39 g/mol |
Nom IUPAC |
2,5-dipropoxy-4-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C16H26N2O2/c1-3-9-19-15-12-14(18-7-5-6-8-18)16(11-13(15)17)20-10-4-2/h11-12H,3-10,17H2,1-2H3 |
Clé InChI |
GVIVGDWHPMPUGY-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC(=C(C=C1N)OCCC)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B12661491.png)
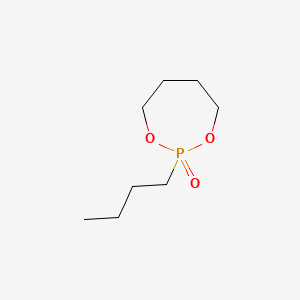
![Benzo[b]phenanthro[2,3-d]thiophene](/img/structure/B12661515.png)
